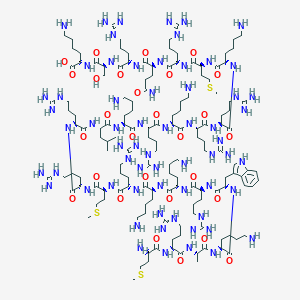
Natrium-(R)-3-Hydroxybutanoat
Übersicht
Beschreibung
Sodium (R)-3-hydroxybutanoate, also known as Sodium (R)-3-hydroxybutanoate, is a useful research compound. Its molecular formula is C4H7NaO3 and its molecular weight is 126.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium (R)-3-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (R)-3-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energiespeicher: Natrium-Ionen-Batterien
Natrium-(R)-3-Hydroxybutanoat kann bei der Entwicklung von Natrium-Ionen-Batterien verwendet werden . Diese Batterien sind für elektrochemische Energiespeicher attraktiv, da sie über reichlich vorhandene Natriumressourcen und niedrige Kosten verfügen . Die Elektrolyt-Design oder Funktionsentwicklung ist sehr effektiv, um die Leistung von Natrium-Ionen-Batterien zu verbessern . Dies umfasst verschiedene Materialsysteme sowie funktionale Anwendungen .
Elektrolyt-Design für Natrium-Ionen-Batterien
Die Verbindung spielt eine entscheidende Rolle bei den Elektrolyt-Designstrategien für Natrium-Ionen-Batterien bei Raumtemperatur . Die Diskussion hierzu ist in drei Elektrolyttypen unterteilt: flüssig, Festkörper und Gel-Zustand .
Fortgeschrittene Materialien für Natrium-Ionen-Batterien
This compound ist auch an der Entwicklung fortschrittlicher Materialien für Natrium-Ionen-Batterien beteiligt . Die Designstrategien, Synthese, elektrochemisch aktive Zentren, die Umgebungen der aktiven Zentren, Reaktionsmechanismen und Charakterisierungsmethoden stehen im Mittelpunkt .
Reaktionsmechanismen in Natrium-Ionen-Batterien
Die Verbindung wird verwendet, um die Reaktionsmechanismen in Natrium-Ionen-Batterien zu untersuchen
Eigenschaften
IUPAC Name |
sodium;(3R)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-AENDTGMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929269 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13613-65-5 | |
| Record name | Sodium (R)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















